molecular formula C18H16F2N2OS B2412014 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226429-48-6

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2412014
CAS No.: 1226429-48-6
M. Wt: 346.4
InChI Key: GYSCSNCZPOKUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{16}F_2N_2OS
  • IUPAC Name : this compound

Biological Activity Overview

Imidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections summarize the key areas of activity for the compound .

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a series of imidazole compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited substantial zones of inhibition, indicating their potential as antimicrobial agents.

Compound Zone of Inhibition (mm)
120
222
325
Streptomycin33

Source: Jain et al.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxic effects of various imidazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.

  • Key Findings :
    • Compounds with halogen substitutions (e.g., bromine, chlorine) showed enhanced activity.
    • Synergistic effects were observed when combined with doxorubicin, particularly in the MDA-MB-231 cell line.

Source: Umesha et al.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:

  • Difluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Methylthio Group : Contributes to increased antibacterial activity by altering binding affinity to bacterial targets.

Case Studies

  • Antitubercular Activity :
    A study screened a library of imidazo-pyrazole derivatives for antitubercular activity. The results indicated that some compounds could inhibit Mycobacterium tuberculosis growth by over 90%, highlighting their potential as new therapeutic agents against tuberculosis.
  • Antimalarial Activity :
    Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against Plasmodium falciparum, suggesting that modifications to the imidazole structure could yield effective antimalarial drugs.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCSNCZPOKUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.